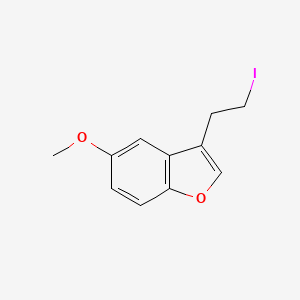

3-(2-iodoethyl)-5-methoxybenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

796851-93-9 |

|---|---|

Molecular Formula |

C11H11IO2 |

Molecular Weight |

302.11 g/mol |

IUPAC Name |

3-(2-iodoethyl)-5-methoxy-1-benzofuran |

InChI |

InChI=1S/C11H11IO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

PXDKXYPETXYSMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2CCI |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Iodoethyl 5 Methoxybenzofuran

Synthetic Strategies for 3-(2-iodoethyl)-5-methoxybenzofuran Precursors

The creation of precursors to this compound is a critical phase that establishes the foundational molecular architecture. These strategies often begin with simpler, commercially available starting materials and build the benzofuran (B130515) ring system with the necessary substituents.

Synthesis of 3-(2-bromoethyl)-5-methoxybenzofuran Analogue

A common and practical precursor to the target iodo compound is its bromo analogue, 3-(2-bromoethyl)-5-methoxybenzofuran. The synthesis of this intermediate can be approached through a multi-step sequence. A plausible route commences with the Friedel-Crafts acylation of 5-methoxybenzofuran (B76594) to introduce an acetyl group at the C3 position, yielding 3-acetyl-5-methoxybenzofuran. This ketone can then be reduced to the corresponding alcohol, 5-methoxybenzofuran-3-ethanol, using a suitable reducing agent like sodium borohydride. The final step in this sequence is the conversion of the primary alcohol to the alkyl bromide. This transformation is typically achieved using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃).

While a direct, one-pot synthesis for this specific bromo analogue is not prominently documented, the synthesis of related structures, such as methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, has been reported, indicating that direct bromination on the benzofuran system and its side chains is a viable strategy under specific conditions.

Synthesis of 2-Iodo-5-methoxybenzoic Acid Derivatives as Synthetic Intermediates

An alternative strategy for constructing the 5-methoxybenzofuran core involves the use of pre-functionalized benzene (B151609) derivatives, such as 2-iodo-5-methoxybenzoic acid. This key intermediate is often synthesized from 2-amino-5-methoxybenzoic acid via a Sandmeyer-type reaction. mdpi.com This process involves the diazotization of the amino group with a nitrite (B80452) source, followed by the introduction of iodine using potassium iodide. mdpi.com The resulting 2-iodo-5-methoxybenzoic acid serves as a versatile building block. nih.govrsc.org

The benzofuran ring can then be constructed using this intermediate through transition-metal-catalyzed cross-coupling reactions. A prominent example is the Sonogashira coupling, which pairs the 2-iodo-5-methoxy-substituted aromatic ring (often as a phenol (B47542) derivative) with a terminal alkyne. researchgate.netnih.gov This coupling is typically followed by an intramolecular cyclization (annulation) to form the furan (B31954) ring fused to the benzene ring, yielding the desired benzofuran scaffold. nih.gov This approach allows for the introduction of various substituents on the furan ring depending on the choice of the alkyne coupling partner.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Amino-5-methoxybenzoic acid | 1. NaNO₂, HCl2. KI | 2-Iodo-5-methoxybenzoic acid | Sandmeyer Reaction |

| 2-Iodophenol derivative | Terminal Alkyne, Pd catalyst, Cu co-catalyst | 2-Substituted Benzofuran | Sonogashira Coupling & Cyclization |

Cascade Reactions for Benzofuran Core Formation, e.g., from 1,2-Bis[(trimethylsilyl)oxy]cyclobutene

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like benzofurans by combining multiple bond-forming events in a single synthetic operation. nih.gov One such conceptual approach involves a Diels-Alder reaction to form the core structure. For instance, a substituted o-benzoquinone, which can be generated from a methoxyphenol derivative, could act as a dienophile.

A relevant diene for constructing the furan ring portion is 1,2-bis[(trimethylsilyl)oxy]cyclobutene. In this scenario, the Diels-Alder reaction between the o-benzoquinone and the silyloxycyclobutene would form a polycyclic intermediate. Subsequent rearrangement and elimination of the silyl (B83357) groups can lead to the formation of the aromatic benzofuran ring system. While specific examples for the synthesis of this compound using this exact cascade are not detailed in the literature, the Diels-Alder reaction of nitrobenzofurans with electron-rich dienes like 1-trimethylsilyloxy-1,3-butadiene has been studied, demonstrating the feasibility of such cycloaddition strategies in building complex heterocyclic frameworks.

Direct Iodination Methods for the 3-(2-iodoethyl) Moiety

Once a suitable precursor containing the 3-(2-ethyl)-5-methoxybenzofuran skeleton is obtained, the final step is the introduction of the iodine atom onto the ethyl side chain.

Halogen Exchange Reactions from Brominated Precursors

The most direct and widely used method for converting the 3-(2-bromoethyl)-5-methoxybenzofuran precursor into the desired iodo-compound is the Finkelstein reaction. This classic Sₙ2 reaction involves the exchange of a halogen atom.

In this context, the brominated precursor is treated with a source of iodide ions, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). The reaction equilibrium is driven towards the formation of the iodoalkane because sodium bromide (NaBr) is poorly soluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. This method is highly efficient for primary alkyl bromides, such as the 2-bromoethyl side chain, leading to the formation of this compound.

| Reactant | Reagent | Solvent | Product | Reaction Name |

| 3-(2-bromoethyl)-5-methoxybenzofuran | Sodium Iodide (NaI) | Acetone | This compound | Finkelstein Reaction |

Regioselective Iodination Techniques for Aromatic Systems

While the target compound features iodine on the alkyl side chain, methods for the direct iodination of the benzofuran ring are also of significant chemical interest. Such techniques could be relevant for creating related structural analogues. The regioselectivity of electrophilic substitution on the benzofuran ring is influenced by the existing substituents. The electron-donating methoxy (B1213986) group at the 5-position and the oxygen heteroatom of the furan ring activate the aromatic system towards electrophiles.

Direct iodination of the benzofuran ring can be achieved using various iodinating agents. Electrophilic iodination using molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid or hydrogen peroxide, can introduce iodine onto the aromatic core. For instance, the radioiodination of a 4-methoxybenzofuran (B8762342) derivative has been accomplished via an electrophilic substitution reaction, highlighting the susceptibility of the ring to such modifications. Palladium-catalyzed C-H activation/iodination is another modern technique that can offer high regioselectivity in functionalizing heterocycles like benzofuran. The specific position of iodination (e.g., C2, C4, C6, or C7) would depend on the precise reaction conditions and the directing effects of the substituents present on the benzofuran ring.

Catalytic and Reagent-Based Approaches to C-I Bond Formation

The introduction of the iodine atom at the ethyl side chain of the benzofuran core is a critical transformation in the synthesis of this compound. Various catalytic and reagent-based methods have been explored to achieve this carbon-iodine (C-I) bond formation efficiently.

Transition metal catalysis, a cornerstone of modern organic synthesis, offers powerful tools for C-I bond formation. acs.org While direct C-H iodination of the ethyl group can be challenging, alternative strategies involving the conversion of a pre-installed functional group are more common. For instance, a hydroxyl group can be transformed into an iodide through the use of iodinating agents activated by a catalyst.

A prevalent reagent-based approach involves the use of N-iodosuccinimide (NIS) activated by a catalyst, such as iron(III) triflimide, for the iodination of precursor molecules. acs.org In a related context, hydroiodic acid has been employed for the vicinal iodosulfonylation of alkynes, demonstrating its utility in forming C-I bonds. researchgate.net Another notable method is the gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds via a acs.orgnih.gov-iodine shift to furnish 3-iodo-2-acyl benzofurans. organic-chemistry.org Although not directly producing the target molecule, this highlights the versatility of metal-catalyzed reactions in constructing iodinated benzofuran systems.

Furthermore, radical reactions initiated by super-electron-donors (SEDs) represent an emerging strategy for the synthesis of 3-substituted benzofurans. nih.gov These methods, while not explicitly detailed for the iodoethyl derivative, suggest potential pathways where a suitable precursor could undergo radical-mediated iodination.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is paramount for controlling selectivity and improving reaction efficiency. The synthesis of this compound involves two key mechanistic aspects: the formation of the benzofuran core (annulation) and the introduction of the iodoethyl side chain.

The construction of the benzofuran ring system can be achieved through various annulation strategies, each with its distinct mechanism. acs.org A common pathway involves the intramolecular cyclization of a suitably substituted precursor. For example, the copper-catalyzed cyclization of 1-(2-haloaryl)ketones proceeds via a C7a–O bond formation. acs.org Control experiments have confirmed that this step is indeed catalyzed by the transition metal and not a result of trace impurities. acs.org

Another mechanistic paradigm involves the Sonogashira coupling of 2-halophenols with alkynes, followed by a transition-metal-catalyzed O-heterocyclization. acs.org More advanced one-pot procedures combine these steps, utilizing a single catalytic system. acs.org The proposed mechanism for gold-catalyzed synthesis of benzofuran derivatives from alkynyl esters and quinols initiates with the formation of a gold-alkyne intermediate, which then undergoes nucleophilic attack. acs.orgnih.gov

Brønsted-acid-mediated reactions have also been employed for benzofuran synthesis, where the acid catalyzes the key carbon-carbon bond formation. nih.gov In some cases, the reaction mechanism is proposed to proceed through the formation of an iminium ion, followed by intramolecular cyclization and isomerization. acs.orgnih.gov Radical-mediated pathways have also been elucidated, involving the generation of a radical intermediate that undergoes cyclization and subsequent oxidation to yield the benzofuran core. nih.gov

Achieving high levels of stereochemical and regiochemical control is a significant challenge in the synthesis of substituted benzofurans. nih.gov The regioselectivity of benzofuran formation is often dictated by the substitution pattern of the starting materials and the nature of the catalyst.

In the iron(III)-catalyzed iodination of aryl ketones, the halogenation occurs regioselectively at the position para to an activating group, such as a methoxy group. acs.org However, for less activated aromatic rings, forcing conditions may be required, leading to mixtures of regioisomers. acs.org The regioselective synthesis of benzofuranones, which can be precursors to benzofurans, has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes, allowing for programmable substitution at any position. nih.govoregonstate.edu

Ligand-controlled strategies have been developed to switch the regioselectivity in the hydroheteroarylation of vinylarenes with electron-rich heteroarenes like benzofuran. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H activation and cascade annulation have enabled the three-component synthesis of benzofuran-3(2H)-ones with high regioselectivity. researchgate.net In the synthesis of 3-benzoyl-2-phenylbenzofurans, the choice of starting material and reaction conditions can lead to the selective formation of a single 3-acyl regioisomer. unica.it

Optimization and Scalability of Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

The choice of solvent can significantly impact the yield and selectivity of a reaction. In the synthesis of benzofurans, various solvent systems have been explored. For instance, a mixture of toluene (B28343) and water has been used in the copper-catalyzed cyclization step. acs.org The use of deep eutectic solvents (DESs), which are known to stabilize polar intermediates, has been reported to give good to excellent yields in the synthesis of certain benzofuran derivatives. acs.org

Temperature is another critical parameter that can influence reaction rates and the formation of byproducts. In the iron(III)-catalyzed iodination, elevated temperatures (e.g., 70 °C) were necessary for unactivated substrates. acs.org Conversely, in some optimization studies for benzofuranone synthesis, lowering the reaction temperature led to a slight increase in the chemical yield. oregonstate.edu The scalability of a process often involves finding the optimal balance between reaction time and temperature to maximize throughput without compromising product quality.

Systematic screening of catalysts and additives is a common strategy to enhance the performance of a synthetic protocol. In the one-pot synthesis of benzofurans, initial development focused on an iron(III)-catalyzed halogenation followed by a copper(I)-catalyzed cyclization. acs.org While a single iron complex could catalyze both steps, the yields were moderate. acs.org This led to the exploration of other one-pot processes using standard grades of iron(III) chloride for broader synthetic utility. acs.org

The use of additives can also be crucial. For example, in a palladium-catalyzed synthesis of benzofuran derivatives, 1,10-phenanthroline (B135089) was employed as an excellent additive and co-catalyst. acs.orgnih.gov In another instance, the combination of a Lewis acid (AlCl₃) and a protic acid (TFA) markedly increased the rate of benzofuranone production. oregonstate.edu

Below is a table summarizing the screening of various catalysts and additives for the synthesis of a benzofuranone, a potential precursor to the target molecule.

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ (100) | - | 80 | - |

| 2 | AlCl₃ (100) | - | 120 | - |

| 3 | AlCl₃ (100) | TFA (20) | 120 | - |

| 4 | AlCl₃ (100) | TFA (20) | 80 | 65 |

| 5 | - | TFA (20) | 120 | - |

| 6 | - | TFA (20) | 120 | 70 |

| 7 | B(OH)₃ (100) | TFA (20) | 120 | 45 |

| 8 | BF₃·OEt₂ (100) | TFA (20) | 120 | 55 |

| 9 | Al(OiPr)₃ (100) | TFA (20) | 120 | 50 |

Data adapted from a study on benzofuranone synthesis and may not directly correspond to the synthesis of this compound. oregonstate.edu

Development of Efficient Work-Up and Isolation Procedures

The effective isolation and purification of this compound from a reaction mixture are critical for obtaining a high-purity final product. The development of these procedures focuses on removing unreacted starting materials, reagents, and byproducts from the synthesis, which typically involves the iodination of a precursor alcohol, 2-(5-methoxybenzofuran-3-yl)ethanol. Standard laboratory techniques such as quenching, liquid-liquid extraction, and chromatography are commonly employed and optimized for this purpose.

Detailed research into the conversion of primary alcohols to their corresponding iodides highlights common challenges in work-up and isolation. A prevalent method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine. A significant byproduct of this reaction is triphenylphosphine oxide, the removal of which is a primary goal of the purification strategy.

The typical work-up procedure commences after the reaction is deemed complete, often monitored by thin-layer chromatography (TLC). The reaction mixture is first diluted with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). This is followed by a wash with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), typically at a concentration of 10%. tandfonline.comias.ac.in This step is crucial as it quenches any remaining iodine, evidenced by the disappearance of the characteristic brown or purple color of iodine from the organic phase. tandfonline.com

Subsequent to the removal of excess iodine, the organic layer is washed with water and then with brine (a saturated aqueous solution of sodium chloride). These washes serve to remove water-soluble impurities and to reduce the water content in the organic phase before the drying step. The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. tandfonline.comorganic-chemistry.org After drying, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Due to the presence of non-volatile byproducts like triphenylphosphine oxide, the crude this compound usually requires further purification. organic-chemistry.org Column chromatography is the most common method for this final purification step. ias.ac.in A silica (B1680970) gel stationary phase is typically used, with an eluent system of ethyl acetate in hexane (B92381) being a common choice. tandfonline.comias.ac.in The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any remaining impurities. The progress of the separation is monitored by TLC to identify the fractions containing the pure product.

The following table summarizes the key steps and reagents involved in a representative work-up and isolation procedure for this compound following its synthesis from the corresponding alcohol.

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Quenching | The reaction mixture is washed with an aqueous solution of sodium thiosulfate. | 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) | To remove unreacted iodine. |

| 2. Extraction | The aqueous layer is separated and the organic layer is washed. | Diethyl Ether or Ethyl Acetate, Water, Brine | To separate the product from water-soluble impurities. |

| 3. Drying | The isolated organic layer is treated with an anhydrous salt. | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from the organic solvent. |

| 4. Concentration | The solvent is removed from the dried organic solution. | Rotary Evaporator | To isolate the crude product. |

| 5. Purification | The crude product is purified by column chromatography. | Silica Gel, Hexane/Ethyl Acetate | To separate the target compound from byproducts like triphenylphosphine oxide. |

Reaction Chemistry and Transformations of 3 2 Iodoethyl 5 Methoxybenzofuran

Reactivity and Transformations of the 3-(2-iodoethyl) Substituent

The 3-(2-iodoethyl) group is a highly functional handle for molecular elaboration. The carbon-iodine bond is relatively weak and polarizable, rendering the terminal carbon electrophilic and the iodine atom an excellent leaving group. This facilitates a variety of reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings.

Nucleophilic Substitution Reactions at the Iodoethyl Group

The primary alkyl iodide structure of the 3-(2-iodoethyl) substituent is highly susceptible to nucleophilic substitution, typically proceeding through an S_N2 mechanism. The iodine atom is an excellent leaving group, allowing for the introduction of a wide array of functional groups by reaction with various nucleophiles. This versatility makes 3-(2-iodoethyl)-5-methoxybenzofuran a valuable precursor for synthesizing a library of derivatives.

Common nucleophiles that can displace the iodide include amines, alkoxides, thiolates, and cyanide, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. The efficiency of these reactions is generally high, given the reactivity of the primary alkyl iodide.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents hypothetical products based on established reactivity patterns of alkyl iodides.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | R₂NH | N,N-dialkyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |

| Alkoxide | RONa | 3-(2-alkoxyethyl)-5-methoxybenzofuran | |

| Cyanide | NaCN | 3-(5-methoxybenzofuran-3-yl)propanenitrile | |

| Azide | NaN₃ | 3-(2-azidoethyl)-5-methoxybenzofuran |

Palladium-Catalyzed Cross-Coupling Reactions, e.g., Heck Reaction

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The Heck reaction, specifically, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In this context, this compound can serve as the halide partner.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. nih.gov This reaction is a valuable method for extending the carbon chain and introducing unsaturation. wikipedia.orgorganic-chemistry.org Beyond the Heck reaction, other important palladium-catalyzed couplings like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are also feasible, allowing for the coupling with boronic acids, terminal alkynes, and amines, respectively. sigmaaldrich.comscielo.br

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | General Product |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | 5-methoxy-3-(alkenyl)benzofuran |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-(2-alkylethyl)-5-methoxybenzofuran |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI / Et₃N | 5-methoxy-3-(alkynyl)benzofuran |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP / NaOtBu | N,N-dialkyl-2-(5-methoxybenzofuran-3-yl)ethanamine |

Radical Cyclization and Addition Reactions

The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical. This is typically achieved using radical initiators like azobisisobutyronitrile (AIBN) with a reducing agent such as a trialkyltin hydride, or through photolysis. The resulting primary radical is a reactive intermediate that can participate in various transformations. cmu.edu

Radical cyclization reactions are powerful methods for constructing cyclic molecules. wikipedia.org If the molecule containing the this compound moiety also possesses an appropriately positioned unsaturated group (e.g., an alkene or alkyne), an intramolecular cyclization can occur. These reactions are governed by stereoelectronic principles, often favoring the formation of five- and six-membered rings through exo-cyclization pathways. wikipedia.org This strategy allows for the synthesis of complex polycyclic structures incorporating the benzofuran (B130515) core.

Intramolecular Cyclization for Bridged or Fused Ring Systems

The reactive iodoethyl group is a key functional handle for constructing more complex molecular architectures through intramolecular cyclization. This can be achieved via several mechanisms, including nucleophilic substitution or metal-catalyzed processes.

A prominent example is the intramolecular Heck reaction, which is a powerful method for forming carbocyclic and heterocyclic ring systems. princeton.edu In a suitably designed precursor, the palladium catalyst first undergoes oxidative addition into the C-I bond. The resulting organopalladium intermediate can then insert into a tethered alkene, leading to the formation of a new ring. This approach is highly valuable for synthesizing bridged or fused ring systems with high regioselectivity. princeton.edu

Alternatively, if another part of the molecule contains a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular S_{N}2 reaction can occur, where the nucleophile displaces the iodide to form a cyclic ether or amine, respectively. These cyclization strategies are fundamental in the synthesis of complex natural products and other biologically active molecules. ulaval.canih.gov

Chemical Transformations of the 5-methoxybenzofuran (B76594) Core

The 5-methoxybenzofuran core is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of both the benzofuran ring system and its substituents.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

Electrophilic aromatic substitution (S_EAr) is a characteristic reaction of aromatic compounds. wikipedia.org The benzofuran ring system is generally more reactive towards electrophiles than benzene (B151609). The outcome of such a substitution on this compound is directed by the existing substituents.

The 5-methoxy group is a powerful activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is an ortho, para-director. The potential positions for electrophilic attack on the benzene portion of the ring are therefore C4 and C6. The 3-(2-iodoethyl) group is a weakly deactivating alkyl group, but it can exert steric hindrance.

Considering these factors, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring. The furan (B31954) ring is generally less susceptible to electrophilic substitution than the activated benzene ring in this specific molecule. pearson.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-(2-iodoethyl)-5-methoxy-4-nitrobenzofuran and 3-(2-iodoethyl)-5-methoxy-6-nitrobenzofuran |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 4-bromo-3-(2-iodoethyl)-5-methoxybenzofuran and 6-bromo-3-(2-iodoethyl)-5-methoxybenzofuran |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(this compound-4-yl)alkan-1-one and 1-(this compound-6-yl)alkan-1-one |

Oxidative Transformations of the Benzofuran System

The benzofuran ring system, particularly when substituted with an electron-donating group such as the 5-methoxy group, is susceptible to various oxidative transformations. The reactions can proceed via different pathways, leading to either oxidative cleavage of the furan ring or modification of the heterocyclic core while preserving the benzofuran skeleton.

The oxidation of benzofurans can be achieved using various oxidizing agents, with the product distribution being highly dependent on the reaction conditions and the substitution pattern of the benzofuran. mdpi.comrsc.orgnih.gov For 5-methoxybenzofuran derivatives, the electron-donating nature of the methoxy (B1213986) group can influence the regioselectivity of the oxidation.

Epoxidation and Subsequent Rearrangements:

One common oxidative pathway for benzofurans is the epoxidation of the electron-rich 2,3-double bond. mdpi.com Treatment of a benzofuran with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of a transient and reactive epoxide intermediate. This epoxide can then undergo further transformations. mdpi.com

In the case of this compound, the initial epoxidation would yield a highly strained oxirane. Depending on the reaction conditions, this intermediate could potentially rearrange to form a benzofuran-2(3H)-one derivative or undergo nucleophilic attack, for instance by water if present, to yield a diol.

Oxidative Cleavage:

Under more forcing oxidative conditions, the furan ring of the benzofuran system can be cleaved. researchgate.netresearchgate.net Reagents such as potassium permanganate or ozone can lead to the opening of the heterocyclic ring, typically yielding derivatives of salicylic acid. researchgate.net For this compound, oxidative cleavage would be expected to produce a substituted salicylic acid derivative, with the 3-(2-iodoethyl) substituent being converted to a corresponding carboxylic acid or another oxidized form.

The table below summarizes plausible oxidative transformations of the benzofuran system in this compound based on known reactivity of related benzofurans.

| Oxidizing Agent | Plausible Product(s) | Reaction Conditions | Notes |

| m-CPBA | 5-Methoxy-3-(2-iodoethyl)benzofuran-2,3-epoxide | Inert solvent (e.g., CH₂Cl₂), low temperature | The epoxide is likely a reactive intermediate. |

| KMnO₄ | 2-Hydroxy-5-methoxybenzoic acid derivatives | Basic or acidic medium, heating | Leads to cleavage of the furan ring. |

| O₃, then reductive workup (e.g., Zn/H₂O) | 2-Hydroxy-5-methoxybenzaldehyde derivative | Inert solvent at low temperature | Milder cleavage of the furan ring. |

| H₂O₂ with a catalyst | Salicylaldehyde derivatives | Catalytic system (e.g., iron porphyrin) researchgate.net | Can lead to selective oxidation. researchgate.net |

Functional Group Interconversions on the Methoxybenzofuran Moiety

The methoxy group and the iodoethyl side chain of this compound are both amenable to a variety of functional group interconversions, providing pathways to a range of derivatives with modified properties and further reactivity.

O-Demethylation of the Methoxy Group:

The conversion of the 5-methoxy group to a 5-hydroxy group is a common transformation for methoxy-substituted aromatic and heteroaromatic compounds. chem-station.com This demethylation can be achieved using several reagents, with boron tribromide (BBr₃) being a particularly effective and widely used option for cleaving aryl methyl ethers. commonorganicchemistry.com The reaction typically proceeds under mild conditions and gives high yields of the corresponding phenol (B47542). commonorganicchemistry.com

Alternatively, strong protic acids such as hydrobromic acid (HBr) can also effect demethylation, although this often requires harsher conditions, such as elevated temperatures. commonorganicchemistry.com The resulting 5-hydroxybenzofuran derivative can serve as a precursor for the synthesis of other functionalized compounds through reactions at the hydroxyl group, such as etherification or esterification.

Transformations of the Iodoethyl Side Chain:

The iodoethyl group at the 3-position is a versatile functional handle for a variety of synthetic transformations. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position.

For example, reaction with amines would lead to the corresponding aminoethylbenzofuran derivatives. Similarly, reaction with alkoxides or phenoxides would yield ethers, while reaction with cyanide would introduce a nitrile group, which can be further elaborated. The reactivity of the iodoethyl group is central to its utility in building more complex molecular architectures.

The table below outlines some key functional group interconversions possible for this compound.

| Reagent | Target Functional Group | Product | Typical Conditions |

| BBr₃ | 5-Methoxy | 3-(2-Iodoethyl)-5-hydroxybenzofuran | CH₂Cl₂, low temperature to room temperature |

| 47% HBr | 5-Methoxy | 3-(2-Iodoethyl)-5-hydroxybenzofuran | Reflux |

| R₂NH (e.g., Dimethylamine) | 3-(2-Iodoethyl) | 3-(2-(Dialkylamino)ethyl)-5-methoxybenzofuran | Polar solvent (e.g., DMF, CH₃CN), base |

| NaCN | 3-(2-Iodoethyl) | 3-(2-Cyanoethyl)-5-methoxybenzofuran | Polar aprotic solvent (e.g., DMSO) |

| RONa (e.g., Sodium methoxide) | 3-(2-Iodoethyl) | 3-(2-Alkoxyethyl)-5-methoxybenzofuran | Corresponding alcohol as solvent |

Cascade and Multicomponent Reactions Incorporating the Compound

While specific examples of cascade and multicomponent reactions starting directly from this compound are not extensively documented, the inherent reactivity of its functional groups makes it a plausible candidate for such complex transformations. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single pot, are powerful tools for the rapid construction of complex molecules. nih.govmdpi.comwindows.netrsc.org

Potential Cascade Reactions:

The iodoethyl side chain of this compound can serve as an initiation point for cascade reactions. For instance, a nucleophilic substitution on the iodoethyl group could be followed by an intramolecular cyclization. If the incoming nucleophile contains a suitably positioned reactive group, a subsequent ring-forming reaction could occur.

An illustrative hypothetical cascade could involve the reaction with a dinucleophile, such as an amino alcohol. The initial N-alkylation would be followed by an intramolecular O-alkylation or another cyclization event, potentially leading to the formation of a new heterocyclic ring fused to the benzofuran system.

Potential Multicomponent Reactions:

In the context of multicomponent reactions, this compound could potentially act as one of the components. For example, its iodoethyl group could participate in transition-metal-catalyzed multicomponent reactions. While many multicomponent reactions are aimed at the synthesis of the benzofuran core itself, the functionalized side chain offers a handle for post-synthetic modifications in a multicomponent fashion. researchgate.netdntb.gov.ua

A hypothetical multicomponent reaction could involve a palladium-catalyzed process where the iodoethyl group undergoes oxidative addition to the metal, followed by insertion of other components like carbon monoxide and an amine to form a more complex amide derivative in a single operation.

The table below presents hypothetical examples of cascade and multicomponent reactions involving this compound, based on established principles of organic synthesis.

| Reaction Type | Reactants | Plausible Product | Key Transformation |

| Cascade Reaction | This compound, 2-aminoethanol | Fused heterocyclic system | Initial N-alkylation followed by intramolecular O-alkylation |

| Multicomponent Reaction | This compound, CO, R₂NH, Pd catalyst | 4-(5-Methoxybenzofuran-3-yl)-N,N-dialkylbutanamide | Palladium-catalyzed carbonylation-amination |

Advanced Spectroscopic and Analytical Methodologies in Research for 3 2 Iodoethyl 5 Methoxybenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-iodoethyl)-5-methoxybenzofuran. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton and carbon-13 NMR spectra, the precise arrangement of atoms can be mapped out.

Proton NMR Spectroscopy for Isomer Ratiometric Analysis

Proton (¹H) NMR spectroscopy is a powerful technique for identifying the different proton environments within a molecule. docbrown.info For this compound, the ¹H NMR spectrum would provide key information about the substitution pattern on the benzofuran (B130515) core and the nature of the ethyl iodide side chain.

In a synthetic mixture, it is possible that isomers could be present. ¹H NMR is an excellent tool for determining the ratio of these isomers. The integration of signals corresponding to unique protons in each isomer allows for a quantitative assessment of their relative abundance. For instance, if a constitutional isomer such as 2-(2-iodoethyl)-5-methoxybenzofuran were present, distinct signals for the furan (B31954) ring protons would be observed, and their integration would directly reflect the isomer ratio.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 | s | - |

| H-4 | ~7.3 | d | ~2.5 |

| H-6 | ~6.9 | dd | ~9.0, 2.5 |

| H-7 | ~7.4 | d | ~9.0 |

| -OCH₃ | ~3.8 | s | - |

| -CH₂-CH₂-I | ~3.3 | t | ~7.0 |

| -CH₂-CH₂-I | ~3.5 | t | ~7.0 |

Note: This is a predicted spectrum. Actual values may vary.

The chemical shifts are influenced by the electronic environment of each proton. The methoxy (B1213986) group at C-5 causes a shielding effect, leading to upfield shifts for the aromatic protons, particularly H-4 and H-6. The electron-withdrawing iodine atom in the side chain will deshield the adjacent methylene (B1212753) protons, causing them to appear at a downfield chemical shift.

Carbon-13 NMR and 2D NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~145 |

| C-3 | ~115 |

| C-3a | ~150 |

| C-4 | ~112 |

| C-5 | ~156 |

| C-6 | ~111 |

| C-7 | ~120 |

| C-7a | ~130 |

| -OCH₃ | ~56 |

| -CH₂-CH₂-I | ~30 |

| -CH₂-CH₂-I | ~5 |

Note: This is a predicted spectrum. Actual values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would show correlations between coupled protons, for example, between the two methylene groups in the ethyl iodide side chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, further confirming the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and for monitoring the progress of its synthesis. np-mrd.org The gas chromatogram would show a peak for the target compound, and the retention time can be used for identification. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the column. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.

During synthesis, GC-MS can be used to track the disappearance of starting materials and the appearance of the product, allowing for optimization of reaction conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. mdpi.comnih.gov For this compound (C₁₁H₁₁IO₂), the expected exact mass can be calculated.

Calculated Exact Mass for C₁₁H₁₁IO₂:

Monoisotopic Mass: 301.9753 u

An experimental HRMS measurement that matches this calculated value to within a few parts per million provides strong evidence for the proposed molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the isolation of any potential isomers or impurities.

Common Chromatographic Methods:

| Technique | Stationary Phase | Mobile Phase | Application |

| Column Chromatography | Silica (B1680970) Gel | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Primary purification of the crude product. |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Rapid monitoring of reaction progress and purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Acetonitrile/Water Gradient | High-resolution separation for purity analysis and isolation of isomers. |

The choice of chromatographic method and the specific conditions (e.g., solvent system) depend on the polarity of the compound and the impurities to be removed. For this compound, a moderately polar compound, normal-phase chromatography on silica gel with a hexane/ethyl acetate solvent system is a common choice for initial purification. For high-purity material or for the separation of closely related isomers, reverse-phase HPLC is often the method of choice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. nih.gov These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum. up.ac.za While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the polarizability of the molecule's electron cloud. up.ac.za For this compound, both techniques would provide complementary information for structural elucidation.

Based on the known spectral data of related benzofuran and substituted aromatic compounds, the following table outlines the expected characteristic vibrational frequencies. nih.govmdpi.com

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 2950-2850 | Medium |

| C=C (Aromatic) | Stretching | 1620-1580, 1500-1450 | Strong |

| C-O-C (ether) | Asymmetric Stretching | 1270-1230 | Medium |

| C-O-C (ether) | Symmetric Stretching | 1050-1020 | Weak |

| C-I | Stretching | 600-500 | Strong |

| Benzofuran Ring | Ring Breathing/Deformations | Various bands in the fingerprint region (1400-700 cm⁻¹) | Medium-Strong |

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl side chain will be observed just below this value. The C=C stretching vibrations of the benzofuran ring system typically give rise to strong bands in the 1620-1450 cm⁻¹ region. researchgate.net A key indicator for the methoxy group is the strong C-O-C asymmetric stretching band, anticipated around 1250 cm⁻¹. The C-I stretching vibration is expected at a lower wavenumber, typically in the 600-500 cm⁻¹ range, and is often more prominent in the Raman spectrum due to the high polarizability of the iodine atom. The complex fingerprint region will contain numerous bands corresponding to various bending and ring deformation modes, which collectively contribute to the unique spectral signature of the molecule.

By combining the separation power of chromatography with the detailed structural information from vibrational spectroscopy, a comprehensive analytical profile of this compound can be established, ensuring its identity and purity for further research and application.

Theoretical and Computational Investigations of 3 2 Iodoethyl 5 Methoxybenzofuran

Quantum Chemical Calculations of Electronic Structure

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential in elucidating these characteristics for 3-(2-iodoethyl)-5-methoxybenzofuran.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the type of data that would be generated from frontier molecular orbital analysis. The values are currently unavailable due to a lack of specific research.

Charge Distribution and Electrostatic Potential

Analysis of the charge distribution and the molecular electrostatic potential (MEP) would provide a visual representation of the electron density around the molecule. This allows for the identification of electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions and reaction pathways. For this compound, this would highlight the electronegative oxygen and iodine atoms and the aromatic benzofuran (B130515) ring system.

Conformational Landscape and Energetic Profiling

The three-dimensional structure of a molecule is not static. The iodoethyl side chain of this compound can rotate, leading to various conformers with different energies. A conformational analysis would identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule behaves in different environments and how its shape influences its reactivity.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide deep insights into how a molecule participates in chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.

Transition State Characterization and Activation Barriers

For any proposed reaction involving this compound, computational chemistry could be used to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. Characterizing these transition states is fundamental to understanding the kinetics and feasibility of chemical transformations.

Prediction and Validation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on This compound that strictly adheres to the requested outline. The specified roles in advanced organic synthesis, such as its use as a precursor for diverse scaffolds, a building block for complex polycyclic systems, its application in chemical probe development, its contribution to stereoselective synthesis, or its part in developing novel bond-forming reactions, are not documented for this specific compound in the public research domain.

The benzofuran chemical motif is indeed a significant scaffold in organic and medicinal chemistry, with numerous derivatives being explored for various applications. Research highlights the general importance of the benzofuran core in creating compounds with potential anticancer and neuroprotective properties. However, the specific applications and methodological contributions outlined in the request are not associated with this compound in the available literature.

Therefore, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy.

Table of Mentioned Compounds

Role of 3 2 Iodoethyl 5 Methoxybenzofuran in Advanced Organic Synthesis

Methodological Contributions to Organic Chemistry

Catalytic Strategies Utilizing or Affecting the Compound

The primary catalytic strategies applicable to 3-(2-iodoethyl)-5-methoxybenzofuran would logically revolve around the reactivity of the carbon-iodine bond. This bond is a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone of modern synthetic chemistry, and the iodoethyl moiety of the title compound makes it an excellent substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This strategy would lead to the formation of a new carbon-carbon bond, replacing the iodine atom with an aryl, heteroaryl, or vinyl group. The general catalytic cycle involves the oxidative addition of the alkyl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Although direct examples with this compound are scarce, the Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and other complex molecules. nih.govnih.gov

Heck Reaction: In a Heck reaction, the iodoethyl group would react with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. nih.gov This reaction is a powerful tool for the construction of complex carbon skeletons. The mechanism typically involves oxidative addition of the alkyl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov Intramolecular versions of the Heck reaction are also prevalent for the synthesis of cyclic and polycyclic structures. princeton.edulibretexts.orgresearchgate.net

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the iodoethyl group and a terminal alkyne. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This method is invaluable for the synthesis of substituted alkynes, which are versatile building blocks in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the iodoethyl group with a primary or secondary amine. This is a crucial method for the synthesis of arylamines and their derivatives, which are prevalent in pharmaceuticals and materials science.

Copper-Catalyzed Reactions:

Copper catalysis offers complementary reactivity to palladium and is particularly useful for certain types of coupling reactions.

Ullmann Condensation: While traditionally a high-temperature reaction, modern copper-catalyzed Ullmann-type reactions can proceed under milder conditions. This could be employed to couple the iodoethyl group with alcohols, phenols, or amines.

Copper-Catalyzed Cross-Coupling: Copper catalysts can also be used in conjunction with palladium or on their own to effect various cross-coupling reactions, sometimes offering different selectivity or functional group tolerance compared to purely palladium-based systems.

Data on Analogous Systems:

While specific data tables for "this compound" are not available, the following tables illustrate the conditions and outcomes for analogous catalytic reactions on related benzofuran (B130515) and aryl iodide systems, providing a reasonable expectation of the potential of the title compound in such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table is based on analogous reactions and serves as a general representation.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 95 |

| 2 | 2-Iodoaniline | (2-Formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 100 | 88 |

Table 2: Representative Conditions for Heck Reaction of Aryl Halides This table is based on analogous reactions and serves as a general representation.

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(OAc)₂/TBAB | Et₃N | DMF | 130 | 99 |

| 2 | 2-Iodophenyl allyl ether | (Intramolecular) | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | THF | 66 | 82 |

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches to Synthesis of 3-(2-iodoethyl)-5-methoxybenzofuran

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research could focus on developing more sustainable synthetic routes to this compound, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key Research Objectives:

Eco-Friendly Solvents and Catalysts: Investigation into the use of greener solvents, such as deep eutectic solvents (DES), could provide a more environmentally benign reaction medium. acs.org For instance, a one-pot synthesis of benzofuran (B130515) derivatives has been successfully carried out using a choline (B1196258) chloride-ethylene glycol deep eutectic solvent with a copper iodide catalyst. acs.org Catalyst-free approaches, potentially using solvent-drop grinding methods or microwave irradiation, also represent a significant area for exploration to create benzofuran-based compounds. researchgate.netnih.gov

Electrochemical Synthesis: Electrosynthesis offers a powerful, green alternative to chemical oxidants and reductants. nih.gov A future approach could adapt electrochemical methods for the synthesis of halogenated benzofurans. For example, an electrooxidative tandem radical addition–cyclization of a suitable 2-alkynylanisole precursor with a potassium halide could be developed, offering a transition-metal- and oxidant-free pathway. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future routes could explore cascade or tandem reactions that build the benzofuran core and install the iodoethyl side chain in a single, efficient sequence.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Feature | Traditional Methods | Potential Green Approaches |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Deep eutectic solvents (DES), water, supercritical fluids |

| Catalyst | Homogeneous metal catalysts (may be difficult to recover) | Heterogeneous catalysts, biocatalysts, catalyst-free methods acs.orgorganic-chemistry.org |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication, electrochemical energy nih.govacs.org |

| Reagents | Stoichiometric and potentially toxic oxidants/reductants | Molecular oxygen, hydrogen peroxide, electrochemical potential nih.gov |

Exploration of Unconventional Reactivity Patterns for the Compound

The reactivity of this compound is likely dominated by the C-I bond and the electron-rich benzofuran ring. However, future studies could uncover less conventional reaction pathways.

Key Research Objectives:

Radical-Mediated Transformations: The iodoethyl group is an excellent precursor for radical generation. Research into photoredox or electron-catalyzed reactions could initiate novel cyclizations or coupling reactions, potentially forming complex polycyclic structures that are otherwise difficult to access.

Ring-Opening Reactions: While benzofurans are generally stable, their ring-opening can provide access to valuable functionalized phenol (B47542) derivatives. researchgate.net Nickel-catalyzed ring-opening reactions of the benzofuran core with reducing agents like silanes could be explored. acs.org This would transform the benzofuran into an ortho-functionalized phenol, a valuable synthetic intermediate.

Umpolung Reactivity: The development of methods to reverse the normal polarity of the functional groups could lead to new bond formations. For example, generating a nucleophilic center at the carbon bearing the iodine atom via umpolung strategies would open up reactions with a new class of electrophiles. nih.gov

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Integrating the synthesis of this compound into a flow platform is a logical next step for its efficient production.

Key Research Objectives:

Multi-Step Flow Synthesis: A key goal would be to develop a continuous, multi-step synthesis where intermediates are generated and consumed in-line without isolation. nih.govuc.pt This "telescoped" approach significantly reduces reaction time and manual handling. nih.gov For instance, a flow system could be designed to first construct the benzofuran ring and then perform the iodoalkylation in a subsequent reactor module.

Handling of Hazardous Intermediates: Flow reactors are particularly well-suited for handling hazardous or unstable intermediates due to the small reaction volumes and enhanced heat and mass transfer. researchgate.net Any synthetic route involving potentially explosive or toxic reagents would be made safer under flow conditions. uc.pt

Automated Optimization: Automated flow platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions, accelerating process development.

Table 2: Hypothetical Flow Synthesis Module for a Key Reaction Step

| Module | Purpose | Key Components | Parameters to Optimize |

|---|---|---|---|

| 1: Cyclization | Formation of the 5-methoxybenzofuran (B76594) ring | Packed-bed reactor with a solid-supported catalyst | Temperature, flow rate, solvent |

| 2: Functionalization | Introduction of the iodoethyl side chain | Coil reactor with precise temperature control | Residence time, reagent concentration |

| 3: Purification | In-line removal of byproducts and excess reagents | Scavenger resin cartridges | Resin type, flow rate |

An efficient route to a related 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] intermediate was recently developed as a robust plug-flow process, demonstrating the power of this approach for complex benzofuran synthesis. nih.gov

Development of Highly Selective Catalytic Transformations for the Compound

The presence of multiple reactive sites in this compound makes the development of highly selective catalysts crucial for its precise functionalization.

Key Research Objectives:

Site-Selective C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. researchgate.net Future research could target the development of rhodium or palladium catalysts capable of selectively activating a specific C-H bond on the benzofuran or benzene (B151609) ring, allowing for further substitution without pre-functionalization.

Chemoselective Cross-Coupling: The iodoethyl group is a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). A key challenge is to develop catalytic systems that promote coupling at the C-I bond without inducing unwanted side reactions, such as ring-opening or reactions at other positions. Gold- and silver-based bimetallic catalysis has shown promise for the direct synthesis of functionalized benzofurans from phenols. thieme-connect.com

Asymmetric Catalysis: For derivatives where the side chain is modified to create a stereocenter, the development of enantioselective catalytic methods would be essential for producing single-enantiomer products, which is often critical for biological applications.

Computational Design of New Derivatives with Predicted Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new derivatives.

Key Research Objectives:

Reactivity Prediction with DFT: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. nih.gov This can predict the most likely sites for electrophilic or nucleophilic attack, determine bond dissociation energies (e.g., for the C-I bond), and elucidate reaction mechanisms for its transformations.

In Silico Screening of Derivatives: Computational tools can be used to design a virtual library of derivatives based on the this compound scaffold. nih.gov Properties such as drug-likeness and ADME (absorption, distribution, metabolism, and excretion) can be predicted, helping to prioritize which new compounds are most promising for synthesis and further testing. nih.gov

Catalyst-Substrate Interaction Modeling: Molecular modeling can simulate the interaction between a potential catalyst and the substrate. This can help in designing catalysts with improved activity and selectivity for specific transformations of the molecule, such as the selective C-H activation mentioned previously.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Electron density, bond energies, reaction energy barriers, spectroscopic properties nih.gov |

| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets researchgate.net |

| Molecular Dynamics (MD) Simulation | Stability Analysis | Conformational stability of ligand-protein complexes over time nih.gov |

| ADME/Tox Prediction | Pharmacokinetics | Drug-likeness, metabolic stability, potential toxicity nih.gov |

By leveraging these computational approaches, researchers can more intelligently design experiments, saving time and resources while maximizing the potential for discovering novel derivatives with enhanced reactivity and utility.

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantifies purity (>95% typically required for pharmacological studies) and detects iodine loss via mass shifts .

- TLC with UV/iodine visualization : Monitors reaction progress and identifies byproducts .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions (e.g., decomposition onset ~150°C for similar iodinated benzofurans) .

Q. Advanced Research Focus

- X-ray photoelectron spectroscopy (XPS) : Confirms iodine oxidation state and bonding environment .

- Stability under light : UV-Vis spectroscopy tracks photodegradation, as iodine substituents are prone to radical-mediated breakdown .

How does the iodoethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The iodoethyl moiety acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or CuI catalysts enable coupling with aryl boronic acids or amines, respectively .

- Steric effects : The ethyl chain reduces steric hindrance compared to bulkier iodine substituents, improving coupling efficiency .

- Side reactions : Competing β-hydride elimination is minimized by using bulky ligands (e.g., XPhos) and inert atmospheres .

What biological activities are associated with this compound, and how are these evaluated?

Basic Research Focus

Preliminary studies on benzofuran derivatives suggest:

- Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values, often <50 µM for active derivatives .

Q. Advanced Research Focus

- Target identification : Molecular docking predicts binding to kinase domains (e.g., EGFR), validated via SPR or ITC .

- In vivo toxicity : Zebrafish models assess developmental toxicity, with iodine-containing compounds requiring careful dose optimization due to thyroid disruption risks .

How can computational methods predict the compound’s metabolic pathways?

Q. Advanced Research Focus

- DFT calculations : Simulate iodine’s electronic effects on CYP450-mediated oxidation sites .

- ADMET prediction tools (e.g., SwissADME) : Forecast hepatic clearance and metabolite formation, highlighting potential glutathione adducts from iodine release .

What strategies mitigate iodine-related instability during long-term storage?

Q. Basic Research Focus

- Light exclusion : Store in amber vials under argon to prevent photolytic C-I bond cleavage .

- Temperature control : –20°C storage reduces thermal degradation, with stability confirmed via accelerated aging studies (40°C/75% RH for 4 weeks) .

How do structural analogs compare in biological activity?

Advanced Research Focus

SAR studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.